molecular formula C26H38BN5O4 B13906978 3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Cat. No.: B13906978
M. Wt: 495.4 g/mol
InChI Key: OKDQUOLGPPJPJY-UHFFFAOYSA-N
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Description

3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a complex organic compound that features a combination of piperazine, pyridine, and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The piperazine and pyridine moieties contribute to the compound’s binding affinity and specificity for various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is unique due to its combination of piperazine, pyridine, and boronate ester functionalities, which provide a versatile platform for various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential for use in diverse fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C26H38BN5O4

Molecular Weight

495.4 g/mol

IUPAC Name

3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C26H38BN5O4/c1-24(2)17-31(20-15-34-16-20)10-11-32(24)19-8-9-22(28-13-19)29-21-12-18(14-30(7)23(21)33)27-35-25(3,4)26(5,6)36-27/h8-9,12-14,20H,10-11,15-17H2,1-7H3,(H,28,29)

InChI Key

OKDQUOLGPPJPJY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4(C)C)C5COC5)C

Origin of Product

United States

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